Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate
Description
Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a benzoate ester core linked to a methylene-sulfanyl group bound to an imidazole ring. This structure combines a lipophilic aromatic ester with a polar imidazole-sulfanyl moiety, making it a versatile candidate for applications in medicinal chemistry and catalysis. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, enables hydrogen bonding and metal coordination, while the sulfanyl group enhances nucleophilic reactivity. The ester group contributes to hydrolytic stability and modulates solubility. Its synthesis typically involves condensation or substitution reactions between imidazole-thiol derivatives and methyl 2-(bromomethyl)benzoate, as inferred from analogous methods in the literature .
Properties
CAS No. |
647850-14-4 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-5-3-2-4-9(10)8-17-12-13-6-7-14-12/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
XNWDUQKOJCIVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate typically involves the reaction of methyl 2-bromomethylbenzoate with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion formed from 2-mercaptoimidazole attacks the bromomethyl group, leading to the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as alkyl halides, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The thioether linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole Derivatives
Example: 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde ()
- Structural Differences : Replaces the imidazole ring with a benzimidazole (fused benzene-imidazole system) and substitutes the benzoate ester with an aldehyde.
- This compound’s synthesis via improved condensation methods highlights its utility in forming hydrazine-carbothioamide derivatives, unlike the target compound’s ester-based reactivity .
| Property | Target Compound | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde |
|---|---|---|
| Core Heterocycle | Imidazole | Benzimidazole |
| Functional Group | Methyl Benzoate | Aldehyde |
| Reactivity | Ester Hydrolysis | Aldehyde Condensation |
| Biological Activity | Not Reported | Potential Antiparasitic/Hydrazine Precursor |
Phosphorylated Imidazole-Benzoate Derivatives
Example: Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate ()
- Structural Differences: Incorporates a phosphoryloxy bridge between the imidazole-phenoxy and benzoate groups.
- Functional Implications : The phosphate group enhances hydrolytic lability compared to the target compound’s stable ester. This derivative mimics hydrolase substrates, suggesting catalytic or enzymatic studies as its primary application .
| Property | Target Compound | Phosphorylated Derivative |
|---|---|---|
| Linker Group | Sulfanyl-Methylene | Phosphoryloxy-Phenoxy |
| Hydrolytic Stability | High (Ester) | Low (Phosphate) |
| Applications | Drug Design, Catalysis | Enzyme Models, Hydrolysis Studies |
Bis-Imidazole Sulfanyl Derivatives
Example: 2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole ()
- Structural Differences : Features dual imidazole-sulfanyl groups on a dimethylbenzyl backbone.
- Functional Implications : The dual imidazole motifs enhance metal-chelation capacity, making this compound suitable for coordination chemistry. Its crystallographic data (R factor = 0.058) confirm a rigid, planar geometry, contrasting with the target compound’s single imidazole and flexible ester .
| Property | Target Compound | Bis-Imidazole Derivative |
|---|---|---|
| Number of Imidazoles | 1 | 2 |
| Backbone | Benzoate Ester | Dimethylbenzyl |
| Metal Binding | Moderate | High (Dentate Sites) |
Chlorobenzyl-Modified Imidazole Esters
Example: Methyl 2-[(4-Chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate ()
- Structural Differences : Substitutes the benzoate-linked methylene with a 4-chlorobenzyl group and methylates the imidazole nitrogen.
- Methylation of the imidazole nitrogen reduces hydrogen-bonding capacity, altering pharmacokinetics compared to the target compound .
| Property | Target Compound | Chlorobenzyl Derivative |
|---|---|---|
| Substituent | Benzoate Ester | 4-Chlorobenzyl |
| Imidazole Modification | Free NH | N-Methylated |
| Lipophilicity | Moderate | High |
Hydrazine-Carboxamide Benzimidazoles
Example: 2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide ()
- Structural Differences : Replaces the sulfanyl-methyl group with a hydrazine-carboxamide chain.
| Property | Target Compound | Hydrazine-Carboxamide Derivative |
|---|---|---|
| Functional Group | Sulfanyl-Methyl | Hydrazine-Carboxamide |
| Biological Activity | Underexplored | Anticonvulsant (GABA Modulation) |
| Hydrogen Bonding | Imidazole NH, Ester CO | Hydrazine NH, Carboxamide CO |
Biological Activity
Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring and a benzoate moiety, which contribute to its biological properties. The compound can be represented structurally as follows:
This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains. In vitro studies demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. A study reported that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549), with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a significant factor in chronic infections.
Study 2: Anticancer Mechanism
A recent publication detailed the effects of this compound on MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound resulted in increased Annexin V positivity, indicating early apoptosis. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
